2-Deoxyecdysone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H44O5 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(3S,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-3,14-dihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O5/c1-16(22(29)9-10-24(2,3)31)18-8-13-27(32)20-15-23(30)21-14-17(28)6-11-25(21,4)19(20)7-12-26(18,27)5/h15-19,21-22,28-29,31-32H,6-14H2,1-5H3/t16-,17-,18+,19-,21-,22+,25+,26+,27+/m0/s1 |
InChI Key |
CRAPXAGGASWTPU-VQOIUDCISA-N |
SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O)C(CCC(C)(C)O)O |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)[C@@H](CCC(C)(C)O)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O)C(CCC(C)(C)O)O |
Synonyms |
2-deoxy-alpha-ecdysone 2-deoxyecdysone |
Origin of Product |
United States |
Natural Occurrence and Distribution Patterns
Phytoecdysteroid Presence in Botanical Species
2-Deoxyecdysone is synthesized by a range of plants, likely as a defense mechanism against herbivorous insects. Its presence has been documented in various plant families and genera.
The genus Silene, belonging to the Caryophyllaceae family, is a notable source of diverse phytoecdysteroids, including this compound. nih.govmdpi.com Studies have identified this compound in several Silene species. For instance, Silene fridvaldszkyana contains this compound as a minor component alongside a predominance of 20-hydroxyecdysone (B1671079). nih.gov Similarly, Silene gigantea contains this compound as one of its three major ecdysteroids. nih.gov Other species such as Silene wallichiana and Silene viridiflora also harbor this compound. researchgate.netnih.gov
The fern genus Polypodium is another well-documented source of this compound. In tissue cultures of Polypodium vulgare, the incubation of this compound led to its conversion into ecdysone (B1671078) and 20-hydroxyecdysone, demonstrating the presence of active biosynthetic pathways. nih.govcsic.es Ferns of the Microsorum genus also produce a variety of phytoecdysteroids, including this compound. nih.gov
| Plant Genus | Specific Species | Detected Phytoecdysteroids Including this compound |
|---|---|---|
| Silene | S. fridvaldszkyana | This compound (minor), 20-hydroxyecdysone (major), 2-deoxy-20-hydroxyecdysone (B190948), polypodine B, integristerone A, 26-hydroxypolypodine B, 20,26-dihydroxyecdysone nih.gov |
| Silene | S. gigantea | This compound (major), 2-deoxy-20-hydroxyecdysone (major), 20-hydroxyecdysone (major), integristerone A nih.gov |
| Silene | S. wallichiana | This compound, 20-hydroxyecdysone, integristerone A, viticosterone E, and various benzoated derivatives researchgate.net |
| Silene | S. viridiflora | This compound, 2-deoxy-20-hydroxyecdysone nih.govresearchgate.net |
| Polypodium | P. vulgare | This compound (and its metabolic products ecdysone and 20-hydroxyecdysone) nih.govcsic.es |
| Microsorum | Species not specified | This compound, 20-hydroxyecdysone, ecdysone, inokosterone, 2-deoxy-20-hydroxyecdysone, makisterone A, makisterone C nih.gov |
The concentration and distribution of phytoecdysteroids, including this compound, can vary significantly within a single plant and throughout its life cycle. Generally, higher concentrations are found in younger, more vulnerable tissues such as young leaves, flowers, and seeds, suggesting a primary defensive role. researchgate.net The levels of these compounds can fluctuate based on developmental stage, geographical location, and season. mdpi.com In annual plants, phytoecdysteroids are often concentrated in organs like young tissues, leaves, flowers, anthers, and seeds, with lower levels typically found in the roots and stems. researchgate.net
Zooecdysteroid Presence in Invertebrate Taxa
In invertebrates, this compound is a key intermediate in the biosynthesis of the primary molting hormone, 20-hydroxyecdysone. nih.gov It is synthesized in endocrine glands and released into the hemolymph.
This compound has been identified across various insect orders, underscoring its fundamental role in insect endocrinology.
Lepidoptera: In the silkworm, Bombyx mori, ecdysteroids are crucial for regulating molting and metamorphosis. frontiersin.orgamazonaws.com The prothoracic glands are the primary site of ecdysteroid synthesis during larval development. frontiersin.org
Orthoptera: In the locust Locusta migratoria, this compound is a direct precursor to ecdysone, with the final hydroxylation step occurring in the prothoracic glands. nih.gov In crickets such as Gryllus bimaculatus, ecdysteroids are involved in both developmental and reproductive processes. eje.cztandfonline.com
Coleoptera: Research on the tenebrionid beetle, Zophobas atratus, has shown that this compound is a circulating ecdysteroid in the hemolymph and is secreted by the prothoracic glands and integument. nih.gov In the mealworm beetle, Tenebrio molitor, ecdysteroids regulate pupal development and adult reproduction. nih.govtandfonline.com
Diptera: The fruit fly, Drosophila melanogaster, utilizes a complex profile of ecdysteroids to regulate its development. biologists.comnih.gov While 20-hydroxyecdysone is a major active hormone, the presence and metabolism of its precursors are essential for proper developmental timing. biologists.comnih.gov
In insects, ecdysteroids are synthesized in the prothoracic glands and, in some cases, other tissues like the ovaries or testes. researchgate.net From these sites, they are released into the hemolymph, the insect equivalent of blood, to circulate throughout the body. cabidigitallibrary.org
In the beetle Zophobas atratus, this compound, along with ecdysone and 20-hydroxyecdysone, was identified as a component of the hemolymph. nih.gov In vitro studies confirmed that both the prothoracic glands and tegumental (integument) explants secrete this compound, suggesting it may act as a prohormone. nih.gov In the cricket Gryllus bimaculatus, the hemolymph ecdysteroid titer fluctuates significantly during development, with peaks preceding molts. eje.cz While the prothoracic glands are a major source, the ovaries and abdominal integument also contribute to the circulating ecdysteroid pool, particularly in the last larval instar. eje.cz
In adult female insects, the ovaries are often a primary site of ecdysteroid synthesis, where these hormones regulate reproductive processes and are sequestered into the eggs to support embryonic development. researchgate.netnih.gov For example, in the silkworm Bombyx mori, follicle cells in the ovaries synthesize ecdysteroids that are then transferred to the oocyte. nih.gov
| Insect Order | Species Example | Tissue Localization and Circulating Status of Ecdysteroids |
|---|---|---|
| Lepidoptera | Bombyx mori (Silkworm) | Synthesized in prothoracic glands during larval stages and ovaries in adults. Circulates in hemolymph to regulate molting and reproduction. frontiersin.orgnih.gov |
| Orthoptera | Gryllus bimaculatus (Field Cricket) | Prothoracic glands, ovaries, and abdominal integument contribute to hemolymph ecdysteroid titers, which peak before molting. eje.cz |
| Coleoptera | Zophobas atratus (Tenebrionid Beetle) | This compound is a circulating ecdysteroid in the hemolymph, secreted by prothoracic glands and the integument. nih.gov |
| Diptera | Drosophila melanogaster (Fruit Fly) | Synthesized in the prothoracic gland and released into the hemolymph. Ecdysteroid levels peak before major developmental transitions. biologists.comnih.gov |
Biosynthetic Pathways and Enzymatic Transformations
Precursor Role in Ecdysone (B1671078) and 20-Hydroxyecdysone (B1671079) Synthesis
2-Deoxyecdysone occupies a critical position late in the ecdysteroidogenic pathway, serving as the immediate precursor to ecdysone, which is then often converted to the primary active hormone, 20-hydroxyecdysone (20E), in peripheral tissues. mdpi.comnih.gov
The ecdysteroidogenic cascade involves a series of enzymatic steps, primarily hydroxylation reactions, that transform cholesterol into active ecdysteroids. While the early steps, often referred to as the "black box," are not fully characterized, the later stages, including the formation and subsequent modification of this compound, are better understood. cambridge.orgresearchgate.net this compound is formed through the hydroxylation of a precursor, typically 2,22-dideoxyecdysone (also referred to as ketotriol), at the C22 position. nih.govpnas.orgnih.govplos.org Subsequently, this compound undergoes C2-hydroxylation to yield ecdysone. pnas.orgebi.ac.ukcapes.gov.br Ecdysone is then commonly converted to 20-hydroxyecdysone by hydroxylation at the C20 position, primarily in peripheral tissues. mdpi.comwikipedia.orgoup.comsdbonline.org
A simplified representation of the later stages of the ecdysteroidogenic pathway involving this compound is shown below:
| Precursor | Enzyme(s) Involved | Product | Hydroxylation Position |
| 2,22-Dideoxyecdysone | Dib (CYP302A1) | This compound | C22 |
| This compound | Sad (CYP315A1) | Ecdysone | C2 |
| Ecdysone | Shade (CYP314A1) | 20-Hydroxyecdysone | C20 |
The most crucial transformation involving this compound in the synthesis of the primary molting hormone is its C2-hydroxylation to form ecdysone. This reaction is catalyzed by a specific cytochrome P450 enzyme. pnas.orgebi.ac.ukcapes.gov.br Studies, particularly in Drosophila melanogaster, have demonstrated that this compound is efficiently converted to ecdysone through the action of the enzyme encoded by the shadow (sad) gene. nih.govpnas.orgpnas.orgpsu.edu The stereochemistry of this hydroxylation at C-2 occurs with retention of configuration. nih.govnih.govcore.ac.uk
Enzymology of this compound Biosynthesis
The enzymes responsible for the biosynthesis of this compound and its subsequent conversion to ecdysone are primarily cytochrome P450 monooxygenases. These enzymes are integral to the ecdysteroidogenic pathway. cambridge.orgpnas.orgliverpool.ac.uk
A set of genes known as the "Halloween" genes in Drosophila melanogaster encode cytochrome P450 enzymes that catalyze several key hydroxylation steps in ecdysteroid biosynthesis. cambridge.orgwikipedia.orgoup.com Mutations in these genes lead to developmental defects characterized by insufficient ecdysteroid titers. oup.compnas.orgufv.br Two key Halloween genes, disembodied (dib) and shadow (sad), are directly involved in the steps immediately preceding and involving this compound. nih.govpnas.orgpnas.org dib encodes the C22-hydroxylase, responsible for converting 2,22-dideoxyecdysone to this compound, while sad encodes the C2-hydroxylase, which converts this compound to ecdysone. nih.govpnas.orgnih.govpnas.orgpsu.edu
The C22-hydroxylase, encoded by the dib gene (CYP302A1), catalyzes the introduction of a hydroxyl group at the C22 position of 2,22-dideoxyecdysone, yielding this compound. nih.govpnas.orgnih.govpnas.org Experimental evidence from studies using transfected cells has confirmed the role of Dib in this specific hydroxylation step. nih.govpnas.orgpsu.edu
The C2-hydroxylase, encoded by the sad gene (CYP315A1), is responsible for the final hydroxylation step in the formation of ecdysone from this compound, adding a hydroxyl group at the C2 position. nih.govpnas.orgebi.ac.ukpnas.orgpsu.edu In vitro studies have shown that cells expressing Sad efficiently convert this compound to ecdysone. nih.govpnas.orgpnas.orgpsu.edu While generally considered a cytochrome P450, the C2-hydroxylase has shown some atypical properties, such as relative insensitivity to carbon monoxide inhibition in some organisms. capes.gov.brliverpool.ac.uk
Interspecies Variations in Biosynthetic Routes (Invertebrates vs. Plants)
Significant differences exist in the biosynthetic pathways leading to ecdysteroids, including this compound, between invertebrates and plants. A fundamental distinction lies in their ability to synthesize the foundational sterol precursor. Invertebrates, such as insects and nematodes, are generally sterol auxotrophs, meaning they cannot synthesize sterols de novo. mdpi.comtandfonline.comavocadosource.com They must acquire sterols, primarily cholesterol or phytosterols, from their diet. mdpi.comtandfonline.comavocadosource.combiologists.com Plant-feeding insects can often dealkylate C28 and C29 plant sterols to produce the C27 cholesterol required for ecdysteroid synthesis. mdpi.comavocadosource.combiologists.com Blood-feeding insects can directly obtain cholesterol from their hosts. avocadosource.com
In contrast, plants possess the complete biosynthetic machinery to synthesize sterols de novo from precursors like acetyl-CoA via the mevalonate (B85504) pathway. mdpi.comnih.gov Plants can produce C27, C28, or C29 sterols, including cholesterol and 7-dehydrocholesterol (B119134), which serve as precursors for phytoecdysteroid biosynthesis. mdpi.comnih.gov
The conversion of dietary sterols (like cholesterol or 7-dehydrocholesterol) to ecdysteroids in insects involves a series of enzymatic steps, often referred to as the "Halloween genes" due to the lethal phenotype observed when these genes are mutated. Key enzymes, many of which are cytochrome P450 monooxygenases, catalyze hydroxylations at specific positions (e.g., C-25, C-22, C-2, C-20), oxidation at C-6, and the formation of the A/B cis ring junction. mdpi.comresearchgate.net The pathway from 7-dehydrocholesterol to 5β-ketodiol is often termed the "black box" as some steps in this initial conversion were historically less characterized. researchgate.net Studies in insects like Locusta migratoria and Spodoptera littoralis have shown the conversion of labeled precursors like 2,22,25-trideoxyecdysone (B1254953) and this compound into ecdysone and 20-hydroxyecdysone, suggesting a sequence of hydroxylations. liverpool.ac.ukeje.cz Evidence suggests that the introduction of the 2-hydroxyl group, leading to ecdysone from this compound, can be a late step in insect biosynthesis. mdpi.comeje.cz For instance, the enzyme encoded by the Sad (Shadow) gene, a cytochrome P450 (CYP315A1), is responsible for the conversion of this compound to ecdysone in insects. mdpi.com
The presence of this compound conjugates, such as this compound 22-phosphate, has been noted in organisms like Locusta migratoria and Schistocerca gregaria, indicating mechanisms for storage or inactivation in invertebrates. mdpi.comliverpool.ac.uknih.gov While plants also produce conjugated forms of phytoecdysteroids (e.g., glycosides, esters, phosphates), the specific types and their roles in biosynthesis or storage may vary. mdpi.com
The differences in sterol sourcing and the variations in enzymatic steps and their order highlight the divergent evolutionary paths of ecdysteroid biosynthesis in these two kingdoms.
| Feature | Invertebrates (e.g., Insects) | Plants |
| Sterol Source | Primarily dietary (sterol auxotrophs) mdpi.comtandfonline.comavocadosource.com | De novo synthesis from acetyl-CoA mdpi.comnih.gov |
| Primary Precursor Sterol | Cholesterol, 7-dehydrocholesterol (often from dietary phytosterols) mdpi.comavocadosource.combiologists.com | Cholesterol, 7-dehydrocholesterol, Lathosterol, C28/C29 sterols mdpi.comnih.gov |
| Key Enzymes (Examples) | Halloween genes (CYP450s like Phm, Dib, Sad, Shd) mdpi.comresearchgate.net | Specific hydroxylases and modifying enzymes (some with differing substrate specificity/localization compared to insects) nih.gov |
| 2-Hydroxylation Step | Often a late step, catalyzed by enzymes like Sad (CYP315A1) mdpi.comeje.cz | Occurs, but its position in the pathway relative to other hydroxylations may differ from insects nih.govcsic.esnih.gov |
| Conjugation | Formation of phosphates (e.g., this compound 22-phosphate) and other conjugates for storage/inactivation mdpi.comliverpool.ac.uknih.gov | Formation of glycosides, esters, phosphates, and other conjugates mdpi.com |
Metabolism, Conjugation, and Inactivation Mechanisms
Conjugated Forms and Derivatives
Ecdysteroids, including 2dE, can exist in conjugated forms, which typically represent inactivated or storage forms of the hormone. These conjugates are often more polar than their free forms, facilitating storage or excretion. nih.govoup.com Common conjugated forms include phosphates and glycosides. oup.commdpi.com
Phosphate (B84403) conjugates, such as ecdysteroid 22-phosphates, have been identified for both 2dE and 20E in insect eggs, notably in Schistocerca gregaria. These phosphate esters are considered hormonally inactive storage forms. The formation of ecdysteroid-phosphate conjugates is mediated by ecdysteroid kinases, although the full diversity of these enzymes is still being explored. researchgate.net In Bombyx mori eggs, 2dE 22-phosphate has been found to predominate over ecdysone (B1671078) 22-phosphate in both free and conjugated fractions. liverpool.ac.uk
Glycoside conjugates involve the linkage of a sugar moiety, such as glucose, galactose, or xylose, to the ecdysteroid structure. oup.commdpi.com While glycoside conjugation appears to be a less common pathway compared to phosphorylation or fatty acylation, ecdysteroid glycosides have been identified in both plants and animals, including insects and nematodes. oup.com The presence of a glycosidic moiety significantly increases the polarity of the ecdysteroid. oup.comresearchgate.net For instance, 2-deoxy-20-hydroxyecdysone (B190948) 22-O-beta-D-glucopyranoside has been isolated from Silene nutans. researchgate.net
Other conjugated forms reported for ecdysteroids in general include esters with organic acids (e.g., acetate, benzoate, cinnamate, coumarate) and sulfates. mdpi.com A polar conjugate of 2dE has also been specifically detected in Fasciola hepatica. nih.gov
Enzymatic Inactivation and Deconjugation Pathways
Ecdysteroid titers are tightly regulated through a balance of biosynthesis and inactivation. liverpool.ac.uk Enzymatic inactivation of ecdysteroids occurs in various non-steroidogenic tissues and involves several pathways. researchgate.net
One significant pathway involves 3-epimerization, catalyzed by enzymes such as ecdysone oxidase and 3-dehydroecdysone (B1239484) 3α-reductase, leading to the formation of 3-epiecdysteroids. researchgate.netnih.gov In the case of 2dE, 3-epimerization leads to the formation of 3-epi-2-deoxyecdysone, which can then be conjugated at C-3. capes.gov.brliverpool.ac.uk This epimerization reaction is considered irreversible in some insect tissues, such as the midgut of Spodoptera littoralis. liverpool.ac.uk
Another inactivation route is 26-hydroxylation, mediated by cytochrome P450 monooxygenase enzymes like CYP18A1, which converts ecdysteroids to their corresponding 26-hydroxyecdysteroids and ultimately to 26-oic acids. researchgate.netliverpool.ac.ukresearchgate.net While primarily studied for 20E, similar pathways may exist for 2dE or its derivatives.
Phosphate conjugation, as mentioned earlier, is a major inactivation mechanism, converting active or precursor ecdysteroids into inactive storage forms. researchgate.net Deconjugation, the hydrolysis of these conjugates back to the free ecdysteroid forms, is also an important process, particularly during embryogenesis when stored maternal conjugates are utilized. liverpool.ac.ukbioone.orgeje.cz Enzymes capable of hydrolyzing ecdysteroid conjugates have been demonstrated in cell-free systems from embryos. eje.cz
Specific enzymes involved in the metabolism of 2dE include ecdysteroid 2-hydroxylase (SAD, CYP315A1), which catalyzes the conversion of 2dE to ecdysone, a crucial step in the biosynthetic pathway of 20E. nih.govgenome.jp This enzyme is a mitochondrial cytochrome P450. nih.gov
Role of 2-Deoxyecdysone as a Storage Form
This compound, particularly in its conjugated forms, plays a significant role as a storage form of ecdysteroids, especially in insect eggs. researchgate.netcapes.gov.brbioone.org High concentrations of 2dE, predominantly conjugated, have been reported in the eggs of Locusta migratoria. capes.gov.br
In diapause eggs of the silkworm, Bombyx mori, 2dE and its precursors are detectable, while the active hormone 20E is found at low levels. bioone.orgbioone.org This suggests that in diapause eggs, ecdysteroids are stored in less active forms, including 2dE and its conjugates, and the conversion to the active 20E is limited. bioone.orgbioone.org
The storage of ecdysteroids in conjugated forms, such as 2dE 22-phosphate, in the eggs provides a reservoir of hormone precursors that can be mobilized through deconjugation during embryonic development, particularly before the embryonic prothoracic glands become the primary site of ecdysteroid biosynthesis. liverpool.ac.ukeje.cz This stored 2dE can then be converted to ecdysone and subsequently to 20E as needed for developmental processes. capes.gov.brbioone.org
The concentration of storage forms, including conjugated 2dE, is often highest among the ecdysteroids present in organisms where they occur. mdpi.comnih.gov This underscores the importance of 2dE as a pool for future hormonal activity.
Biological Roles and Physiological Significance in Non Human Organisms
Insect Developmental Endocrinology
Insects rely heavily on ecdysteroids to control the timing and execution of developmental transitions, such as molting and metamorphosis. The primary active hormone in most insects is 20-hydroxyecdysone (B1671079) (20E). researchgate.netmdpi.com However, 2-deoxyecdysone is an important component of the ecdysteroid pathway.
Molting, the process by which insects shed their exoskeleton to grow, and metamorphosis, the dramatic transformation from a larval to an adult form, are tightly regulated by ecdysteroids. While 20E is the main hormone directly triggering these events, this compound is involved in the biosynthetic pathway. Ecdysteroids are produced in a cyclical manner by molting glands, and each peak in titer induces a molt. mdpi.com Studies have shown that various forms of ecdysteroids, including this compound, are present in insect eggs and play roles in subsequent development. researchgate.netijbs.com
This compound can function as a prohormone, being converted to more active ecdysteroids like ecdysone (B1671078) and 20-hydroxyecdysone in peripheral tissues. mdpi.comnih.gov In the beetle Zophobas atratus, this compound is a circulating ecdysteroid in the hemolymph and is suggested to function as a prohormone during post-embryonic development. nih.gov Secretion of putative this compound, along with ecdysone, has been demonstrated in vitro from incubations of prothoracic glands and tegumental explants in this species. nih.gov In insects, the early part of the ecdysteroid biosynthetic pathway occurs in the prothoracic gland, and prohormones like ecdysone and/or 3-dehydroecdysone (B1239484) are released into the hemolymph and converted to 20E in peripheral tissues. researchgate.netmdpi.com
Ecdysteroids are essential for proper insect embryonic development. ijbs.com High concentrations of active ecdysteroids are present in eggs before the formation of the prothoracic glands, suggesting a maternal origin. ijbs.com In the silkworm Bombyx mori, maternal ecdysteroids regulate various cellular processes during early embryonic development. ijbs.com Studies on Locusta migratoria have shown that conjugated this compound and conjugated ecdysone are predominant ecdysteroids in mature ovaries and newly laid eggs. These maternal conjugates are gradually metabolized during embryonic development, hydrolyzing to free this compound and ecdysone in the early stages. oup.com Ecdysone signaling is also critical for reproduction in adult female insects, mediating egg-chamber maturation during oogenesis. ekb.egmdpi.comresearchgate.net
Data on Ecdysteroid Content in Locusta migratoria Eggs (Illustrative based on search results):
| Ecdysteroid | Mature Ovaries (µM) | Newly-Laid Eggs (µM) |
| Conjugated this compound | ~100 | Present |
| Conjugated Ecdysone | ~50 | Present |
| Free this compound | Low | Low |
| Free Ecdysone | Low | Low |
Plant Ecological Interactions
Ecdysteroids are also found in plants, where they are known as phytoecdysteroids. These compounds are believed to play a role in the plant's defense mechanisms. researchgate.net
Phytoecdysteroids, including this compound, can function as phytoalexins or allelochemicals. nih.govebi.ac.ukliverpool.ac.ukresearchgate.netresearchgate.net Phytoalexins are antimicrobial compounds produced by plants in response to infection or stress, while allelochemicals are compounds released by a plant that affect the growth, survival, or reproduction of other organisms. cabidigitallibrary.orgfrontiersin.org The presence of ecdysteroids in plants is believed to contribute to the deterrence of invertebrate predators. researchgate.net
The presence of phytoecdysteroids in plants is considered a defense strategy against insect herbivores. researchgate.netnih.govebi.ac.ukliverpool.ac.ukresearchgate.netresearchgate.netresearchgate.net These compounds can disrupt the development of insect pests that ingest them, as insects rely on ecdysteroids for their own growth and molting. ekb.eglipidmaps.org The concentration of phytoecdysteroids in plants can vary depending on the species, plant part, and developmental stage. researchgate.net
Molecular Mechanisms and Receptor Interactions
Ecdysteroid Receptor (EcR) Binding and Signaling
The binding of an ecdysteroid ligand to the ligand-binding domain (LBD) of the EcR is a critical step in initiating the ecdysteroid signaling pathway. researchgate.netnih.gov This binding event induces a conformational change in the receptor complex, which in turn enhances its affinity for EcREs and modulates its interaction with coactivators or corepressors, ultimately affecting gene expression. nih.govsdbonline.org
While 20-hydroxyecdysone (B1671079) is the most extensively studied ligand for the EcR and generally exhibits high affinity in insect systems, the binding affinity of 2-deoxyecdysone can vary depending on the specific EcR isoform and the organism. Studies have shown that hydroxylation at the C-2, C-20, and C-22 positions of the ecdysteroid structure can influence binding affinity to the EcR/USP heterodimer. bioone.org Specifically, hydroxylation at these positions is indicated to increase binding affinity. bioone.org However, modifications to the C-22 hydroxyl group, such as acetylation or phosphorylation, can decrease binding affinity. bioone.orgsemanticscholar.org
Research utilizing gene-switch systems based on insect ecdysteroid receptors in mammalian cells has indicated that this compound was inactive or only very weakly active in inducing gene expression at high concentrations (10⁻⁴M) when tested with the VgEcR/RXR heterodimer. nih.govpnas.orgpnas.org This contrasts with the activity observed for other ecdysteroids like ponasterone A (ponA) and polypodine B, which showed significant gene induction activity in this system. pnas.orgpnas.org
Data on the binding affinity of various ecdysteroids to the EcR/USP heterodimer from Bombyx mori eggs suggests that the presence and position of hydroxyl groups are key determinants of binding strength. bioone.org
Regulation of Gene Expression Pathways
Upon binding of an appropriate ecdysteroid ligand, the activated EcR/USP (or EcR/RXR) heterodimer translocates to the nucleus (if not already there) and binds to EcREs in the regulatory regions of target genes. encyclopedia.pubresearchgate.netnih.gov This binding event triggers a cascade of transcriptional events. The ecdysone (B1671078) signaling pathway is known to involve the rapid induction of a set of "early" response genes, such as Broad-complex (Br-c), E74, and E75. nih.gove-century.usebi.ac.ukresearchgate.net The protein products of these early genes, which are often transcription factors themselves, then regulate the expression of a larger set of "late" genes, which are responsible for executing the specific developmental or physiological responses, such as molting and metamorphosis in insects. nih.gove-century.usebi.ac.ukresearchgate.net
As a precursor to ecdysone, this compound's primary role in regulating gene expression pathways is indirect, through its conversion to ecdysone and subsequently to the more active 20-hydroxyecdysone. mdpi.comnih.govencyclopedia.pub The enzyme Shadow (CYP315A1) catalyzes the C-2 hydroxylation of this compound to ecdysone in the ecdysteroidogenic pathway. e-century.usnih.govnih.gov The expression of the shadow gene itself can be regulated, for instance, by the Drosophila DNA replication-related element-binding factor (dDREF), highlighting a level of control over the biosynthesis of active ecdysteroids like ecdysone from precursors like this compound. e-century.us
While this compound itself may exhibit low or negligible direct activity in activating certain EcR-mediated gene expression systems, its biological significance in regulating developmental processes lies in its essential position as an intermediate in the synthesis of the principal active hormone, 20-hydroxyecdysone. mdpi.comnih.govencyclopedia.pub
Comparative Analysis of Ecdysteroid Activity Profiles
The biological activity of ecdysteroids is highly dependent on their chemical structure, and different ecdysteroids exhibit varying degrees of activity across different organisms and bioassay systems. caldic.comresearchgate.netmdpi.com Comparative studies are crucial for understanding the structure-activity relationships within the ecdysteroid family.
In terms of anabolic activity in mammals, 20-hydroxyecdysone has been reported to show higher activity compared to this compound and ecdysone. caldic.com For instance, the anabolic activity of 20-hydroxyecdysone was found to be 2.5-fold higher than that of this compound in certain assays. caldic.com
Studies evaluating the gene induction activity of various ecdysteroids in a VgEcR/RXR based gene switch system demonstrated that this compound was inactive, whereas other ecdysteroids like ponasterone A, ponasterone C, and polypodine B showed significant activity. pnas.orgpnas.org This suggests that the structural differences between these compounds significantly impact their ability to activate this specific receptor complex and induce gene expression.
In Bombyx mori eggs, during embryonic development, various ecdysteroids and their conjugates are present. bioone.orgbioone.org While 20-hydroxyecdysone is considered the active hormone in non-diapause eggs, in diapause eggs, precursors like this compound and ecdysone are detectable, but 20-hydroxyecdysone is not found, indicating differences in metabolic pathways and the potential roles of various ecdysteroids during different developmental states. bioone.org
Comparative analysis of ecdysteroid metabolism in Locusta migratoria showed that conjugated this compound and conjugated ecdysone are predominant in mature ovaries and newly laid eggs. oup.com These maternal conjugates are metabolized during embryonic development, suggesting they serve as a source of free ecdysteroids. oup.com Various tissues in Locusta, including non-endocrine tissues like Malpighian tubules, fat body, and midgut, are capable of hydroxylating this compound to ecdysone. capes.gov.br
The activity of ecdysteroids can also be assessed through their inhibitory effects on enzymes. A study evaluating the tyrosinase inhibitory activity of several ecdysteroids, including this compound and 20-hydroxyecdysone, reported a modest inhibitory activity for these compounds compared to a standard inhibitor. mdpi.comnih.gov
Advanced Research Methodologies and Analytical Approaches
Chromatographic Techniques for Separation and Purification
Chromatography plays a pivotal role in separating 2dE from complex mixtures found in plant extracts or biological samples. Due to the structural similarities among different ecdysteroids, multi-step chromatographic procedures are often required to achieve high purity. oup.comphcog.com
High-Performance Liquid Chromatography (HPLC) and Coupled Methods (HPLC-MS/MS, HPLC-NMR)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of 2dE. Both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) systems have been successfully employed. oup.comcore.ac.ukgoogle.com The choice of stationary phase and mobile phase composition is critical for achieving optimal separation of 2dE from other co-occurring ecdysteroids. oup.com For instance, RP-HPLC with a C18 column and gradients of methanol/water or acetonitrile/water are commonly used. oup.comcore.ac.ukresearchgate.net NP-HPLC, often utilizing solvent mixtures like dichloromethane-propan-2-ol-water, provides a different selectivity that can be advantageous for separating certain ecdysteroid conjugates. oup.com
Coupling HPLC with mass spectrometry (MS) techniques, such as HPLC-MS or HPLC-MS/MS, provides powerful tools for the identification and quantification of 2dE with high sensitivity and specificity. researchgate.netnih.govnih.govbiophytis.com Electrospray ionization (ESI) is frequently used in conjunction with MS for the analysis of ecdysteroids. nih.govscirp.org HPLC-MS/MS methods have been developed and validated for the simultaneous quantification of 2dE and other ecdysteroids in minimal amounts of biological material, such as insect hemolymph. researchgate.netnih.gov These methods often involve sample preparation steps like methanolic extraction and solid-phase extraction (SPE) to enhance detectability and purify the analytes. researchgate.netnih.gov
HPLC can also be coupled with Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-NMR) for online structural elucidation of isolated compounds. capes.gov.br This hyphenated technique allows for the acquisition of NMR spectra of chromatographic peaks as they elute, providing detailed structural information without the need for off-line fraction collection and sample preparation. capes.gov.br Diagnostic NMR spectra have been obtained for 2dE using stopped-flow HPLC-NMR. capes.gov.br
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is another valuable chromatographic technique used for the separation, purification, and analysis of 2dE, often employed as a preliminary step before HPLC or for monitoring fractions. oup.comcore.ac.ukgoogle.comnih.gov TLC on silica (B1680970) plates with various solvent systems, such as chloroform-methanol mixtures, is commonly used for ecdysteroid separation. oup.comcore.ac.uk TLC can provide efficient separations and allows for the use of a broader range of mobile phases compared to some HPLC methods. oup.com
Spectroscopic and Immunochemical Characterization
Spectroscopic and immunochemical methods are essential for confirming the identity and determining the concentration of 2dE.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy, including 1D and 2D techniques such as 1H, 13C, DEPT, 1H-1H COSY, HSQC, and NOESY, is indispensable for the unambiguous structural elucidation of 2dE. scirp.orgresearchgate.netnih.govyok.gov.tr Analysis of chemical shifts and coupling constants in NMR spectra provides detailed information about the proton and carbon environments within the molecule, allowing for the confirmation of its steroidal skeleton and the position of functional groups. scirp.orgresearchgate.net NMR spectroscopy has been used to identify 2dE and its conjugates isolated from various plant and insect sources. scirp.orgnih.govportlandpress.com
Detailed 1H and 13C NMR data for 2dE in different solvents, such as C5D5N and CD3OD, have been reported, providing characteristic signals for its methyl groups, hydroxyl protons, and ring system protons and carbons. scirp.org
Here is a sample of 1H NMR data for 2-deoxyecdysone (400 MHz, CD3OD) scirp.org:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH3-18 | 0.82 | s | - |
| CH3-19 | 0.90 | s | - |
| CH3-21 | 1.13 | s | - |
| CH3-26 | 1.13 | s | - |
| CH3-27 | 1.14 | s | - |
| H-7 | 5.73 | d | 2.4 |
| H-3 | 3.93 | m | - |
| H-9 | 3.15 | m | - |
| H-22 | 3.27 | m | - |
Note: This table presents a selection of 1H NMR data for illustrative purposes based on the provided text.
Mass Spectrometry (MS) and Enzyme Immunoassays (EIA) for Quantification
Mass Spectrometry (MS) is a powerful technique for the identification and quantification of 2dE, particularly when coupled with chromatography (e.g., HPLC-MS/MS). researchgate.netnih.govnih.govbiophytis.com MS provides information about the molecular weight of 2dE and its fragments, aiding in its identification and allowing for sensitive detection. nih.govscirp.org Different ionization modes, such as electrospray ionization (ESI), can be used depending on the nature of the analyte. nih.govscirp.org Characteristic ions, such as the protonated molecular ion ([M+H]+) and fragments resulting from the loss of water, are observed in the mass spectra of 2dE. nih.govscirp.org Fast atom bombardment mass spectrometry (FAB-MS) has also been used to identify 2dE conjugates. portlandpress.com
Enzyme Immunoassays (EIA), also known as ELISA, are immunochemical methods used for the sensitive quantification of ecdysteroids, including 2dE, in biological samples. nih.govnih.govresearchgate.netijbs.comajol.info EIA utilizes antibodies that specifically bind to ecdysteroids. nih.govresearchgate.netijbs.com While some antibodies show higher affinity for other ecdysteroids like 20-hydroxyecdysone (B1671079) (20E), the cross-reactivity profiles of different antisera allow for the detection and estimation of 2dE levels. nih.govresearchgate.neteje.cz EIA can be used in conjunction with HPLC to quantify individual ecdysteroids in complex extracts. nih.gov The sensitivity of EIA allows for the detection of ecdysteroids in very small biological samples. nih.govresearchgate.net
In Vitro and In Vivo Model Systems for Mechanistic Studies
In vitro and in vivo model systems are employed to study the biological activities, metabolism, and mechanistic roles of 2dE.
In vitro studies using dissected insect tissues, such as prothoracic glands, ovaries, Malpighian tubules, fat body, and midgut, have demonstrated the conversion of 2dE to ecdysone (B1671078) (E), indicating that 2dE can serve as a precursor in the ecdysteroid biosynthetic pathway in certain species. core.ac.uknih.govnih.govliverpool.ac.ukpnas.orgcsic.escapes.gov.br Cell lines, such as Drosophila S2 cells, are also used as in vitro models to investigate the enzymatic conversions of ecdysteroids. nih.govpnas.org These studies have helped to identify the enzymes involved in the hydroxylation of 2dE to E. nih.govpnas.orgcapes.gov.br
In vivo studies, typically involving the administration of labeled 2dE or its precursors to insects, are used to trace its metabolic fate and assess its role in development. core.ac.uknih.govliverpool.ac.uk For example, in vivo studies in the beetle Zophobas atratus suggested that 2dE is a circulating ecdysteroid and may function as a prohormone. nih.gov Studies in locusts have investigated the incorporation of labeled cholesterol into 2dE and other ecdysteroids in ovaries and eggs. core.ac.ukliverpool.ac.ukportlandpress.com These in vivo experiments provide insights into the physiological relevance of 2dE and its position within the ecdysteroid metabolic network.
The combination of chromatographic, spectroscopic, and immunochemical techniques with in vitro and in vivo model systems provides a comprehensive approach to the study of this compound, enabling researchers to isolate, characterize, quantify, and investigate the biological functions and metabolic transformations of this important ecdysteroid.
Insect Cell Lines and Organ Cultures
Insect cell lines and organ cultures, such as prothoracic glands and ovaries, serve as valuable in vitro systems for investigating the metabolic fate and biosynthetic pathways of ecdysteroids, including this compound. Studies have utilized ovaries from insects like Locusta migratoria, Spodoptera littoralis, and Spodoptera frugiperda to explore ecdysteroid biosynthesis. researchgate.netliverpool.ac.uk For instance, ovaries of 1-3 day old S. frugiperda adults have been found to contain this compound in both free and conjugated forms. liverpool.ac.uk Investigations involving the incubation of testes from S. littoralis larvae with tritium-labeled this compound ([3H]this compound) demonstrated its conversion into other ecdysteroids. liverpool.ac.uk Similarly, ovaries from day 1 adult S. littoralis incubated with [3H]this compound showed conversion into ecdysone, this compound 22-phosphate, and ecdysonoic acid. liverpool.ac.uk While insect cell lines are used in ecdysteroid research, specific detailed findings on this compound metabolism within these lines from the search results are limited, although one source mentions that a forest insect cell line metabolizes this compound. bioone.org
Plant Tissue Cultures
Plant tissue cultures offer an alternative and controlled environment for studying the production and transformation of phytoecdysteroids, a group that includes this compound. The use of calli and prothalli from Polypodium vulgare has provided insights into the biosynthesis of ecdysteroids in plants. nih.gov Incubation of these tissues with tritium-labeled this compound resulted in the exclusive production of ecdysone and 20-hydroxyecdysone, indicating significant 2-hydroxylase activity within these plant tissues. nih.gov This conversion highlights the role of this compound as a precursor in the biosynthesis of more hydroxylated ecdysteroids in plants. nih.gov Diverse in vitro tissue cultures of plants like Lychnis flos-cuculi are also utilized for producing phytoecdysteroids, suggesting their potential for studying compounds like this compound. mdpi.comnih.govresearchgate.net Plant tissue cultures are considered advantageous for ecdysteroid production as they can provide a more consistent yield compared to field-grown plants, which are subject to environmental variations. nih.govresearchgate.netresearchgate.net
Radiotracer and Labeling Studies
Radiotracer and labeling studies are fundamental techniques for elucidating the complex biosynthetic pathways of ecdysteroids, including the steps involving this compound. These methods involve introducing a labeled precursor molecule into a biological system and tracking its conversion into subsequent metabolites. Tritium-labeled this compound ([3H]this compound) has been used in studies with insect tissues, such as the testes of S. littoralis, to follow its metabolic fate. liverpool.ac.uk Similarly, incubation of Polypodium vulgare tissue cultures with tritium-labeled this compound demonstrated its conversion to ecdysone and 20-hydroxyecdysone. nih.gov Other labeled precursors, such as [3H]-2,22,25-trideoxyecdysone and [14C]-cholesterol, have been employed in studies with insects like Bombyx mori and Locusta migratoria to map the earlier steps of the ecdysteroid pathway that lead to the formation of this compound. researchgate.netliverpool.ac.ukbioone.org The synthesis of high specific activity labeled precursors, like [3H]-2,22,25-trideoxyecdysone, is crucial for these studies, enabling the detection and identification of metabolites even at low concentrations. bioone.org These studies provide detailed information on the enzymatic conversions occurring at specific positions on the steroid molecule, such as the 2-hydroxylation of this compound to ecdysone. nih.govnormalesup.org
Research findings from radiotracer studies illustrate the metabolic conversions involving this compound. For example, in Polypodium vulgare tissue cultures, the incubation of [3H]this compound yielded exclusively ecdysone and 20-hydroxyecdysone. nih.gov This indicates a high level of 2-hydroxylase activity in these tissues. nih.gov
Data from a study on Polypodium vulgare tissue cultures incubated with tritium-labeled ecdysteroids:
| Labeled Precursor | Tissue Type | Major Products Formed | Observed Hydroxylase Activity |
| This compound | Calli | Ecdysone, 20-Hydroxyecdysone | High 2-hydroxylase |
| This compound | Prothalli | Ecdysone, 20-Hydroxyecdysone | High 2-hydroxylase |
| 2,22-Dideoxyecdysone | Calli | 2this compound | 2-hydroxylation |
| 2,22-Dideoxyecdysone | Prothalli | 2this compound | 2-hydroxylation |
| 25-Deoxy-20-hydroxyecdysone | Calli | 20-Hydroxyecdysone | Efficient transformation |
| 25-Deoxy-20-hydroxyecdysone | Prothalli | 20-Hydroxyecdysone | Efficient transformation |
Note: This table is based on findings regarding the transformation of labeled ecdysteroids in Polypodium vulgare tissue cultures, illustrating the metabolic context in which this compound conversions are studied. nih.gov
Genetic and Molecular Approaches
Genetic and molecular approaches are increasingly applied in ecdysteroid research to understand the genes and proteins involved in their synthesis, regulation, and signaling. While specific applications directly focused on manipulating genes related to this compound metabolism, such as gene knockouts of enzymes specifically acting on this compound, were not detailed in the search results, the broader context of ecdysteroid research utilizes these techniques. Gene identification studies have revealed the "Halloween genes" in insects, which encode cytochrome P450 enzymes responsible for various hydroxylation steps in the ecdysteroid biosynthetic pathway. researchgate.netresearchgate.net These genes include those involved in terminal hydroxylations at carbons 25, 22, 2, and 20. researchgate.net For example, the enzyme encoded by the shadow gene is responsible for the C-2 hydroxylation, a step that converts this compound to ecdysone. researchgate.net Techniques like RNA interference (RNAi) have been used to silence genes involved in the ecdysone synthesis and signaling pathway to study their impact on insect development. researchgate.netresearchgate.net
Reporter assays are versatile molecular tools used to study gene expression and the activity of regulatory DNA sequences like promoters and enhancers. nih.govnih.govbmglabtech.com These assays typically involve coupling a reporter gene (e.g., luciferase or green fluorescent protein) to a target regulatory sequence or a receptor activation pathway. nih.govbmglabtech.comthno.org Changes in the expression of the reporter gene, easily quantifiable by luminescence or fluorescence, indicate the activity of the regulatory sequence or the response to a signaling molecule. nih.govbmglabtech.comthno.org In the context of ecdysteroids, reporter assays, particularly those utilizing ecdysteroid receptors, are widely used to screen for compounds that interact with these receptors and modulate ecdysteroid signaling. While the search results describe the general application of reporter assays in studying gene regulation and in drug screening nih.govnih.govbmglabtech.comthno.org, specific detailed examples of reporter assays designed to probe the direct interaction or specific effects of this compound on gene expression or receptor activation were not prominently featured. However, given that this compound is a precursor to the active hormone 20-hydroxyecdysone and can have its own biological activities, reporter assays could theoretically be employed to investigate its binding affinity to ecdysteroid receptors or its ability to induce receptor-mediated gene expression compared to other ecdysteroids.
Comparative and Evolutionary Biology of 2 Deoxyecdysone
Phylogenetic Distribution Across Kingdoms
Ecdysteroids, including 2-deoxyecdysone, are widely recognized for their crucial functions as molting hormones in arthropods, a diverse group within the Ecdysozoa. tandfonline.comtandfonline.comnih.gov Beyond arthropods, ecdysteroids or closely related molecules have been detected in other invertebrate phyla, such as nematodes, annelids, molluscs, and tunicates, although definitive proof of endogenous origin and physiological function in all these groups is sometimes lacking. researchgate.net
Notably, this compound has been reported in insects like Locusta migratoria and the silkworm Bombyx mori. nih.govoup.comliverpool.ac.uk In Schistocerca gregaria, this compound 22-phosphate has been reported. nih.gov
The presence of ecdysteroids extends beyond the animal kingdom to plants, where they are termed phytoecdysteroids. nih.govmdpi.comresearchgate.net Phytoecdysteroids, including this compound, have been found in a wide variety of vascular plant species, including ferns, gymnosperms, and angiosperms. nih.govmdpi.commdpi.com For instance, this compound has been isolated from plants such as Silene wallichiana and the fern Parablechnum minus (formerly Blechnum minus). nih.govlipidmaps.org The occurrence of phytoecdysteroids in plants is not universal across all species, but when present, they can accumulate in significant concentrations in various plant parts like roots, leaves, flowers, and seeds, with concentrations varying depending on the species, tissue, and developmental stage. mdpi.commdpi.comeje.czresearchgate.net
The detection of ecdysteroids in fungi (mycoecdysteroids) and algae further highlights their broad phylogenetic distribution across different kingdoms. researchgate.netmdpi.commdpi.com
Here is a table summarizing the reported occurrence of this compound and related ecdysteroids across different taxa based on the search results:
| Organism Type | Examples of Organisms Reported to Contain this compound or Related Ecdysteroids | Notes |
| Insects | Locusta migratoria, Bombyx mori, Schistocerca gregaria | Found as this compound or its phosphate (B84403) conjugate. nih.govoup.comliverpool.ac.uknih.gov |
| Plants | Silene wallichiana, Parablechnum minus (Blechnum minus), Silene pseudotites | Classified as phytoecdysteroids. nih.govlipidmaps.orgnih.gov |
| Crustaceans | Daphnia magna | Ecdysteroids play roles in molting and reproduction. d-nb.infoplos.org |
| Other Invertebrates | Nematodes, Annelids, Molluscs, Tunicates | Presence reported, but endogenous origin/function needs confirmation. researchgate.net |
| Fungi | Mycoecdysteroids exist. researchgate.netmdpi.commdpi.com | |
| Algae | Presence reported. researchgate.netmdpi.com |
Divergence and Conservation of Ecdysteroid Pathways
The biosynthesis of ecdysteroids from cholesterol or other sterols involves a series of enzymatic steps. tandfonline.comtandfonline.commdpi.com In insects, this pathway is well-characterized and involves enzymes often referred to as "Halloween genes," primarily cytochrome P450 monooxygenases and a Rieske oxygenase (Neverland). tandfonline.comtandfonline.comroyalsocietypublishing.org The initial step of cholesterol metabolism in the steroidogenic pathway is highly conserved during ecdysozoan evolution. tandfonline.comtandfonline.com
However, downstream conversion steps and the enzymes responsible can show divergence. tandfonline.comtandfonline.com Comparative genomic and transcriptomic studies across ecdysozoans have revealed variations in the presence and function of ecdysteroidogenic enzymes. tandfonline.comtandfonline.comroyalsocietypublishing.org For instance, some enzymes have been eliminated, duplicated, or substantially changed during arthropod evolution. tandfonline.comtandfonline.com The absence of specific enzymes in certain lineages can lead to differences in the main ecdysteroids produced. For example, the spider mite Tetranychus urticae lacks the enzyme phm (CYP306A1), which is involved in C-25 hydroxylation, resulting in ponasterone A being the main ecdysteroid instead of 20-hydroxyecdysone (B1671079). tandfonline.comtandfonline.com Similarly, genomes of Myriapoda and Chelicerata lack phm, suggesting a different ecdysteroid profile or pathway in these groups. nih.govroyalsocietypublishing.org
While the ecdysteroid biosynthesis pathway in insects is relatively well understood, the pathways in plants are less clear. eje.czufv.br Although plants produce structurally analogous compounds (phytoecdysteroids), the specific enzymes and regulatory mechanisms may differ, suggesting convergent evolution of steroid synthesis. nih.govresearchgate.net The biosynthesis of 20-hydroxyecdysone in plants like Ajuga reptans can involve different intermediates compared to the insect pathway, highlighting potential divergence in the specific enzymatic steps. mdpi.com
Despite the divergence in specific enzymes, the involvement of protein families like Rieske oxygenases, SDR (short-chain dehydrogenase/reductase), and cytochrome P450s in steroid biosynthesis appears conserved across ecdysozoans and even in the biosynthesis of dafachronic acids in nematodes. tandfonline.com Molecular phylogenetic analyses of ecdysteroidogenic enzymes across arthropods show both conserved and lineage-specific genes, indicating a complex evolutionary history of this pathway. tandfonline.comtandfonline.comnih.govroyalsocietypublishing.org The high conservation of genes related to ecdysteroid biosynthesis across arthropod species (Chelicerata, Myriapoda, Crustacea, and Insecta) underscores their vital roles in this clade. plos.org
Evolutionary Implications of Phytoecdysteroid Production
The production of phytoecdysteroids by plants is widely believed to have evolved as a defense mechanism against herbivorous invertebrates, particularly insects. nih.govmdpi.comeje.czresearchgate.netmdpi.comscialert.net Phytoecdysteroids act as allelochemicals that can deter feeding or disrupt the endocrine system of non-adapted insects due to their structural similarity to insect molting hormones. nih.govmdpi.comscialert.net Ingested phytoecdysteroids can interfere with the ecdysteroid signaling pathway in insects, leading to developmental abnormalities, reduced growth, molting disruption, and even mortality. nih.govscialert.net
This antagonistic interaction between plants producing phytoecdysteroids and herbivorous insects has likely been a significant driver of co-evolution. eje.czmdpi.com While phytoecdysteroids provide a defense against generalist herbivores, some specialized insects have evolved mechanisms to tolerate or even metabolize these compounds, such as developing efficient detoxification systems or altered taste receptors. mdpi.comscialert.net This evolutionary arms race between plants and insects has contributed to the diversity observed in both phytoecdysteroid structures and insect detoxification pathways. mdpi.comscialert.netnih.govnih.gov
The presence of ecdysteroids in plants may predate their hormonal role in insects, or it could represent a case of convergent evolution where similar metabolic pathways evolved independently in different kingdoms. nih.govresearchgate.net The hypothesis that most, if not all, plants possess the genetic capacity to produce phytoecdysteroids suggests that this ability might have evolved early in plant history, potentially as a general defense mechanism that later became more specialized. mdpi.com The accumulation of phytoecdysteroids in reproductive tissues like flowers and seeds further supports a protective role against predation, ensuring the survival of the next generation. mdpi.comeje.cz
The study of phytoecdysteroids and their interactions with insects provides valuable insights into the ecological roles of plant secondary metabolites and the complex evolutionary dynamics between plants and herbivores. eje.czmdpi.comscialert.net
Future Research Directions and Unanswered Questions
Elucidation of Remaining Biosynthetic "Black Boxes"
The biosynthesis of ecdysteroids from dietary sterols involves a series of enzymatic steps, some of which are not yet fully understood and are referred to as "black boxes." biorxiv.orgresearchgate.netmicropublication.orgresearchgate.net Specifically, the conversion of 7-dehydrocholesterol (B119134) to 5β-ketodiol (2,22,25-trideoxyecdysone) is considered a rate-limiting step within this "black box." researchgate.netbiologists.comnih.gov While some enzymes like Shroud (Nm-g/Sro), a short-chain dehydrogenase/reductase, have been implicated in this process, their precise catalytic roles and the identities of all involved enzymes and intermediates remain unclear. biorxiv.orgresearchgate.netbiologists.com Further research is needed to identify the complete set of enzymes and the exact sequence of reactions within these "black boxes" to fully map the biosynthetic route leading to 2-Deoxyecdysone and other ecdysteroids. biorxiv.orgresearchgate.netmicropublication.orgresearchgate.netufv.br Studies have shown that this compound is an immediate precursor of ecdysone (B1671078), with C-2 hydroxylation being a late step in its formation, potentially catalyzed by a mitochondrial cytochrome P-450 monooxygenase. nih.govcapes.gov.breje.czsdbonline.org However, the physiological significance of this compound production in tissues other than the primary ecdysiosynthetic organs (prothoracic glands and ovaries) is not fully understood. eje.cz
Comprehensive Understanding of Inactivation Pathways
Ecdysteroid titers are tightly regulated by both synthesis and inactivation. liverpool.ac.uknih.govroyalsocietypublishing.orgresearchgate.net While some inactivation pathways have been identified, such as 26-hydroxylation followed by oxidation to the 26-oic acid, conjugation with fatty acyl or phosphate (B84403) groups, and 3-epimerization via 3-dehydroecdysteroids, the complete spectrum of inactivation routes for this compound in different species, developmental stages, and tissues requires further investigation. liverpool.ac.uknih.govroyalsocietypublishing.orgportlandpress.comnih.govresearchgate.net For instance, this compound 22-phosphate has been reported as a conjugate. nih.govbiorxiv.org Understanding the enzymes involved in these processes and their regulation is crucial for a complete picture of this compound metabolism. liverpool.ac.uknih.gov Research has shown that ecdysteroid inactivation is essential during insect development. researchgate.net
Detailed Mechanistic Insights into Non-Hormonal Biological Roles
While ecdysteroids are primarily known for their hormonal roles in arthropods, there is growing evidence suggesting non-hormonal biological activities, particularly for phytoecdysteroids in mammals. nih.govresearchgate.netresearchgate.net Although this compound is a biosynthetic intermediate in arthropods, its potential non-hormonal roles, if any, in either arthropods or other organisms are not well-characterized. Future research should explore potential interactions with cellular targets beyond the classical ecdysteroid receptor and investigate any physiological effects that are independent of molting and metamorphosis regulation. nih.govresearchgate.netnih.gov Studies on phytoecdysteroids, including 2-deoxy-20-hydroxyecdysone (B190948), have indicated various biological activities in mammals, such as anabolic, hypolipidemic, anti-diabetic, anti-inflammatory, and hepatoprotective effects. nih.govresearchgate.net While this compound itself is an intermediate, research into the broader class of ecdysteroids suggests the potential for diverse biological interactions.
Exploration of Novel Ecological Interactions and Evolutionary Adaptations
Ecdysteroids play a role in ecological interactions, particularly in the context of plant-insect relationships where phytoecdysteroids can act as defensive compounds against herbivores. researchgate.netmdpi.com The specific involvement of this compound in such interactions and its potential influence on evolutionary adaptations in both plants and insects warrant further study. This includes investigating its presence and concentration in various plant species, its effects on different insect species, and the evolutionary history of the enzymes involved in its synthesis and metabolism in the context of these interactions. mdpi.comnih.govresearchgate.netnih.gov
Advancements in Analytical Sensitivity and In Situ Quantification
Accurate quantification of this compound in biological samples is essential for understanding its physiological roles and metabolic fate. While analytical methods for ecdysteroids exist, including chromatography and immunoassay techniques, improving sensitivity and developing methods for in situ quantification would provide more detailed insights into its spatial and temporal distribution at the tissue and cellular levels. researchgate.netmdpi.comeje.cz Such advancements would be particularly valuable for studying its presence and metabolism in specific cells or organs and for investigating its dynamics during rapid developmental processes. researchgate.netmdpi.com
Q & A
Q. What is the biosynthetic pathway of 2-Deoxyecdysone in insects, and how can it be experimentally validated?
- Methodological Answer : The pathway begins with cholesterol, which is converted to 7-dehydrocholesterol via enzymatic reactions. This is further metabolized into 5β-ketodiol (a key intermediate highlighted in a "black box" step involving uncharacterized reactions) and subsequently into this compound. Final hydroxylation yields ecdysone. To validate this pathway, researchers can use isotope-labeled cholesterol tracers in insect tissues (e.g., Anopheles gambiae or Drosophila), followed by HPLC or LC-MS to track intermediates. Enzymatic assays for Dib (Disembodied) and Sad (Shadow), which catalyze this compound synthesis, are critical .
Q. What methods are commonly used to detect and quantify this compound in biological samples?
- Methodological Answer : Immunoassays, such as Radioimmunoassay (RIA) and Enzyme Immunoassay (EIA), are widely used due to their sensitivity (detecting 0.9–20 nM concentrations). For structural confirmation, 1D/2D NMR spectroscopy (e.g., DEPT, HSQC, NOESY) and ESI mass spectrometry are essential, as demonstrated in phytochemical studies of Silene praemixta. Cross-validation with HPLC purification ensures specificity, especially when distinguishing this compound from its glucosides or metabolites .
Q. What role does this compound play in ecdysteroidogenesis, and how can its physiological relevance be assessed?
- Methodological Answer : this compound is a precursor to active ecdysteroids like ecdysone and 20-hydroxyecdysone. Its physiological role can be studied via gene knockdown (e.g., RNAi targeting Dib or Sad in insects) and measuring developmental defects. Competitive EIAs using 20E equivalents allow quantification in hemolymph or tissues. Activation ratios (Ar) comparing experimental vs. control glands in hormone synthesis assays are also informative .
Advanced Research Questions
Q. How can researchers optimize in vitro synthesis of this compound for functional studies?
- Methodological Answer : In vitro systems using recombinant enzymes (e.g., Dib and Sad expressed in Sf9 cells) can synthesize this compound from ketodiol. Reaction conditions (pH, cofactors like NADPH) must be optimized via kinetic assays. Purification requires reverse-phase HPLC with UV detection at 242 nm (characteristic absorbance of ecdysteroids). Yield validation via RIA or EIA is critical for reproducibility .
Q. What are the challenges in distinguishing this compound from structurally similar ecdysteroids using immunoassays?
- Methodological Answer : Cross-reactivity in immunoassays is a major issue. For example, antisera raised against 20E may bind this compound weakly. To mitigate this, pre-purification via HPLC or immunoaffinity columns is recommended. Parallel assays with antisera of distinct specificities (e.g., WHITE antiserum for RIA) and cross-validation with NMR can resolve ambiguities .
Q. How should contradictions in this compound quantification data between RIA and EIA be addressed?
- Methodological Answer : Discrepancies often arise from differences in antibody specificity or matrix effects (e.g., hemolymph proteins interfering with EIA). Researchers should calculate activation ratios (Ar) to normalize data, as done in Calliphora vicina ring gland studies. Regression analysis (e.g., RIA vs. EIA slopes) and spiking experiments with pure this compound standards can identify systematic biases .
Q. What strategies are effective for analyzing tissue-specific this compound dynamics during insect development?
- Methodological Answer : Laser microdissection of prothoracic glands or accessory glands, followed by targeted LC-MS/MS, provides spatial resolution. Temporal dynamics can be tracked using staged larvae/pupae and pulse-chase labeling with tritiated this compound. Data interpretation must account for degradation pathways (e.g., glucosidation in Silene praemixta) .
Methodological Notes
- Key References for Experimental Design :
- Avoid Common Pitfalls :
- Overreliance on immunoassays without structural confirmation (e.g., NMR).
- Incomplete purification of intermediates, leading to cross-reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
